molecular formula C22H23Cl2N3O4S2 B2468517 N-[4-[(adamantane-1-carbonylamino)carbamoyl]phenyl]-2,5-dichlorothiophene-3-sulfonamide CAS No. 743450-66-0

N-[4-[(adamantane-1-carbonylamino)carbamoyl]phenyl]-2,5-dichlorothiophene-3-sulfonamide

Cat. No. B2468517
CAS RN: 743450-66-0
M. Wt: 528.46
InChI Key: JHWGBUFOKOBGFZ-UHFFFAOYSA-N
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Description

“N-[4-[(adamantane-1-carbonylamino)carbamoyl]phenyl]-2,5-dichlorothiophene-3-sulfonamide” is a chemical compound. Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .


Synthesis Analysis

The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . A new adamantane-based compound was synthesized and characterized by X-ray diffraction (XRD), thermogravimetric analysis (TGA), Fourier transform infrared spectroscopy (FTIR), etc .


Molecular Structure Analysis

The solid-state structural analysis of adamantane-linked derivatives has been conducted. Crystal structure analyses revealed that certain compounds crystallize in the triclinic P-1 space group, while others crystallize in the same monoclinic P21/c space group .


Chemical Reactions Analysis

Adamantane derivatives have high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The first method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one in 83% yield .


Physical And Chemical Properties Analysis

Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry .

Scientific Research Applications

Anti-Dengue Virus Activity

Dengue fever is a significant public health concern in tropical and sub-tropical regions. Researchers have synthesized hybrid compounds containing structural features from known dengue virus inhibitors, such as amantadine and benzsulfonamides. Compound 3 (N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide) was successfully prepared via microwave-optimized synthesis. It demonstrated potent anti-DENV serotype 2 activity (IC50 = 22.2 µM) and low cytotoxicity . Possible mechanisms of action are proposed based on biological results and molecular docking studies.

Antimicrobial Properties

Compound 3 and related derivatives have shown antimicrobial potential. In vitro studies evaluated their activity against bacteria (Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus, Escherichia coli, Pseudomonas aeruginosa) and the yeast-like pathogenic fungus Candida albicans. These compounds exhibited promising effects, warranting further investigation .

Cell Cycle Disruption

Another derivative, compound 5r , demonstrated intriguing effects on cell cycle regulation. It caused cell-cycle arrest, particularly in the G2/M phase, suggesting its potential as an anti-proliferative agent .

Anti-Inflammatory Activity

Adamantyl-based compounds, including CS-0260476, were evaluated for anti-inflammatory effects. The protein denaturation assay revealed their activity, which could be explored further .

Analytical Identification

Researchers have also studied the analytical characteristics of CS-0260476 (ACHMINACA), aiming to facilitate its identification. These findings contribute to its detection and monitoring .

Future Directions

Adamantane and its derivatives have been introduced into many drugs for current clinical research and some of them are used for the treatment of neurological disease and/or used as the antiviral agents as well as the agents against type-2 diabetes . Therefore, it has become increasingly relevant to summarize and systematize these data, especially in view of the recent advances in creating and utilizing, both for scientific and practical purposes, new materials based on natural and synthetic nanodiamonds .

properties

IUPAC Name

N-[4-[(adamantane-1-carbonylamino)carbamoyl]phenyl]-2,5-dichlorothiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23Cl2N3O4S2/c23-18-8-17(19(24)32-18)33(30,31)27-16-3-1-15(2-4-16)20(28)25-26-21(29)22-9-12-5-13(10-22)7-14(6-12)11-22/h1-4,8,12-14,27H,5-7,9-11H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWGBUFOKOBGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NNC(=O)C4=CC=C(C=C4)NS(=O)(=O)C5=C(SC(=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(adamantane-1-carbonylamino)carbamoyl]phenyl]-2,5-dichlorothiophene-3-sulfonamide

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